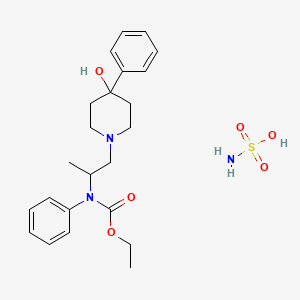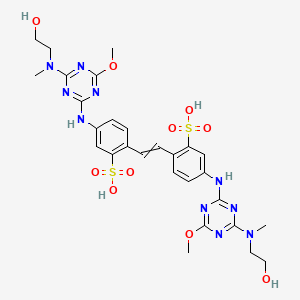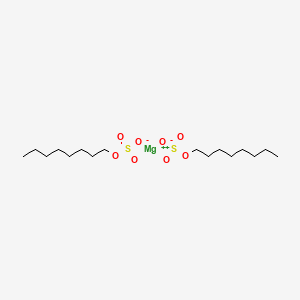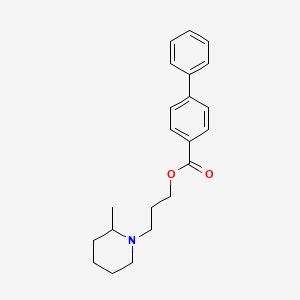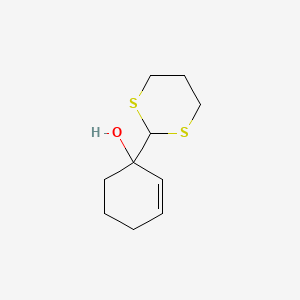
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16OS2. It is characterized by the presence of a cyclohexene ring substituted with a 1,3-dithiane group and a hydroxyl group.
Métodos De Preparación
The synthesis of 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol typically involves the reaction of 1,3-dithiane with cyclohexenone. The reaction conditions often include the use of a base such as lithium diisopropylamide (LDA) to deprotonate the 1,3-dithiane, followed by nucleophilic addition to the cyclohexenone . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis provides a foundation for potential scale-up processes. The key steps involve careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The 1,3-dithiane group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can produce a secondary alcohol .
Aplicaciones Científicas De Investigación
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the 1,3-dithiane group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol can be compared with other similar compounds, such as:
1-(2-Ethyl-(1,3)dithian-2-yl)-cyclohexanol: This compound has a similar structure but with an ethyl group substitution, which can affect its reactivity and applications.
1,3-Dithiane: A simpler compound that lacks the cyclohexene ring and hydroxyl group, making it less versatile in certain reactions.
Cyclohexenone: A precursor in the synthesis of this compound, it is a key intermediate in many organic reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
| 53178-46-4 | |
Fórmula molecular |
C10H16OS2 |
Peso molecular |
216.4 g/mol |
Nombre IUPAC |
1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16OS2/c11-10(5-2-1-3-6-10)9-12-7-4-8-13-9/h2,5,9,11H,1,3-4,6-8H2 |
Clave InChI |
BXAYQNWOCOYACP-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)(C2SCCCS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
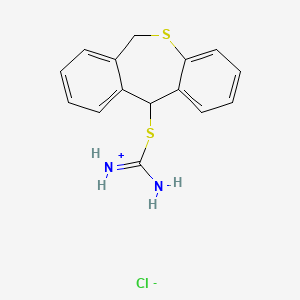

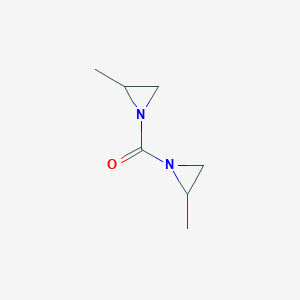

![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
